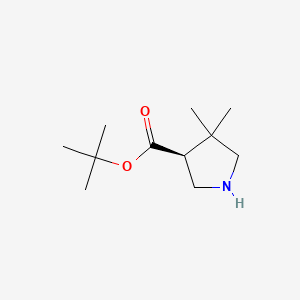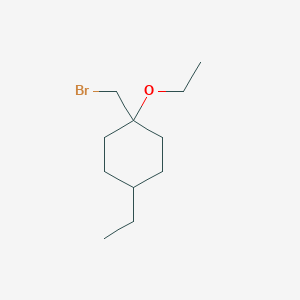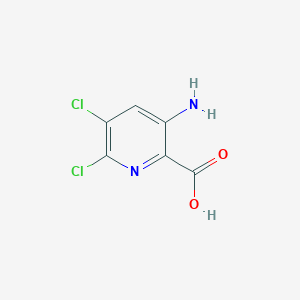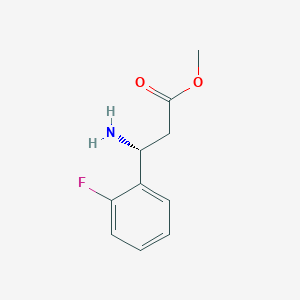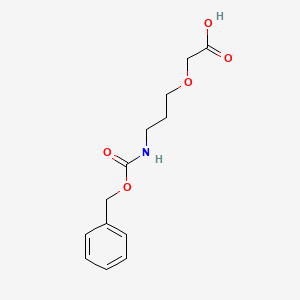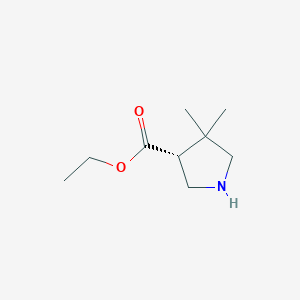
ethyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its chiral center at the 3-position, which can lead to different stereoisomers with distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-2-oxopentanoic acid with ethylamine under acidic conditions to form the corresponding amide. This amide is then cyclized to form the pyrrolidine ring. The final step involves esterification with ethanol to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the cyclization and esterification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the pyrrolidine ring to a more saturated structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or more saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Ethyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center at the 3-position allows for selective binding to these targets, which can modulate their activity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate: Lacks the chiral center, leading to different biological activity.
Methyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
4,4-Dimethylpyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness: this compound is unique due to its chiral center, which allows for enantioselective interactions with biological targets. This property can lead to higher specificity and potency in its applications compared to similar compounds without a chiral center.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
HRUQRKOQOOUEJT-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CNCC1(C)C |
Canonical SMILES |
CCOC(=O)C1CNCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
![1H,4H,5H-thieno[2,3-g]indazole](/img/structure/B13511375.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)
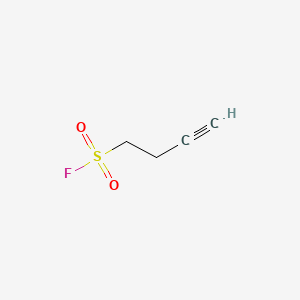
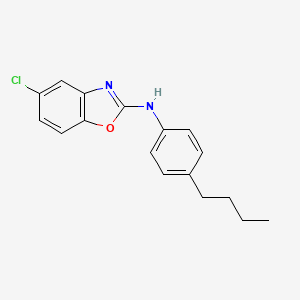
![3-{[(3-amino-4-chlorophenyl)methyl]sulfanyl}-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13511394.png)
![Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate](/img/structure/B13511398.png)
